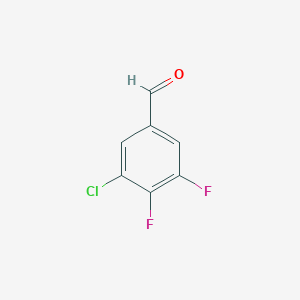

3-Chloro-4,5-difluorobenzaldehyde

Description

CAS No.: 1261737-50-1 Chemical Formula: C₇H₃ClF₂O

3-Chloro-4,5-difluorobenzaldehyde is a halogenated aromatic aldehyde with a chloro substituent at position 3 and fluorine atoms at positions 4 and 3. This compound is primarily utilized as a pharmaceutical intermediate and building block in medicinal chemistry due to its electrophilic aldehyde group and halogen-enhanced reactivity . Suppliers such as EOS Med Chem and AiFChem emphasize its role in synthesizing complex molecules, particularly in drug discovery and materials science .

Properties

IUPAC Name |

3-chloro-4,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSIMCODZRPQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5-difluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method includes the reaction of 3-chloro-4,5-difluorotoluene with an oxidizing agent to introduce the aldehyde group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the oxidation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the halogenated intermediates.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Formation of alcohols using reducing agents such as sodium borohydride (NaBH4).

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 3-Chloro-4,5-difluorobenzoic acid.

Reduction: 3-Chloro-4,5-difluorobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Chloro-4,5-difluorobenzaldehyde serves as an important intermediate in organic synthesis. It is utilized in:

- The development of novel pharmaceuticals.

- The synthesis of agrochemicals.

- The preparation of fluorinated compounds that exhibit unique reactivity due to the presence of halogen atoms.

Research has indicated that this compound exhibits significant biological activities:

- Anticancer Properties: Several studies have investigated its potential as an anticancer agent. For instance, derivatives synthesized from this compound have shown inhibitory effects on cancer cell proliferation and migration by targeting matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Pharmacological Applications

This compound has been explored for its pharmacological properties:

- Antidepressant Potential: Research suggests that fluorinated compounds can enhance the efficacy of antidepressants by improving their interaction with serotonin transporters. Compounds derived from this compound may similarly increase binding affinity to these transporters .

Case Study 1: Anticancer Efficacy

A study published in PLOS ONE detailed the synthesis of a biscoumarin derivative from this compound. This derivative exhibited potent anti-proliferative effects against lung cancer cells (H1299 and Lewis cells), demonstrating a dose-dependent decrease in cell migration at concentrations as low as 10 μM .

Case Study 2: Serotonin Uptake Inhibition

Another investigation highlighted the role of fluorinated compounds in enhancing serotonin uptake inhibition. The study found that introducing trifluoromethyl groups could significantly increase binding affinity to serotonin transporters compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-difluorobenzaldehyde involves its interaction with various molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity towards nucleophiles. This compound can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Comparisons

The table below highlights critical differences between 3-Chloro-4,5-difluorobenzaldehyde and its analogs:

Abbreviations : EWG = Electron-Withdrawing Group.

Electronic and Steric Effects

- Fluorine vs. Chlorine/Bromine: The fluorine atoms in this compound enhance electron-withdrawing effects, increasing the aldehyde's electrophilicity compared to 3-Chlorobenzaldehyde.

- Hydroxyl Groups : 3-Chloro-4,5-dihydroxybenzaldehyde exhibits higher polarity and hydrogen-bonding capacity due to its hydroxyl substituents, making it less stable under oxidative conditions than its difluoro counterpart .

Research Findings and Industrial Relevance

- Medicinal Chemistry : The compound’s halogenated structure enables precise modulation of drug candidates’ bioavailability and metabolic stability, as evidenced by its procurement for "pharmaceutical purposes" by EOS Med Chem .

- Material Science : Fluorine substituents improve thermal and chemical stability, making derivatives valuable in liquid crystal and polymer design .

Biological Activity

3-Chloro-4,5-difluorobenzaldehyde (CFB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both chlorine and fluorine substituents on the benzene ring, which significantly influence its chemical reactivity and biological interactions. The electron-withdrawing nature of these halogens enhances the compound's electrophilicity, making it more reactive towards nucleophiles.

The mechanism of action for this compound involves its interaction with various biomolecules, particularly enzymes and receptors. The unique arrangement of the chlorine and fluorine atoms allows for:

- Covalent Bond Formation : CFB can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

- Enzyme Inhibition : It has been shown to act as an inhibitor for certain enzymes, affecting metabolic pathways crucial for cellular function.

This dual functionality makes CFB a candidate for further exploration in drug design and therapeutic applications.

Anticancer Properties

Research indicates that CFB exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating potent inhibitory effects. For example:

- Cell Proliferation Assays : In studies involving human cancer cell lines, CFB showed 50% inhibitory concentrations (IC50) in the low micromolar range .

- Mechanistic Insights : The compound was observed to induce apoptosis and disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Enzyme Interaction Studies

CFB has also been investigated for its interactions with specific enzymes. Its ability to inhibit enzymes involved in cancer progression makes it a valuable compound in developing targeted therapies:

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| Carbonic Anhydrase | Competitive | Low micromolar |

| Tubulin | Non-competitive | Single-digit nanomolar range |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Chlorine | Fluorine | Biological Activity |

|---|---|---|---|

| 3-Chloro-4-fluorobenzaldehyde | Yes | Yes | Moderate enzyme inhibition |

| 3,4-Difluorobenzaldehyde | No | Yes | Limited anticancer activity |

| 2-Chloro-4-fluorobenzaldehyde | Yes | Yes | Weak interaction with cancer cell lines |

The presence of both chlorine and fluorine in CFB enhances its reactivity and selectivity towards biological targets compared to other derivatives.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Antiproliferative Activity : A study demonstrated that CFB significantly reduced cell viability in pancreatic carcinoma models through apoptosis induction mechanisms .

- Microtubule Disruption : Another investigation revealed that CFB disrupts microtubule formation, leading to effective G2/M phase arrest in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-chloro-4,5-difluorobenzaldehyde with high purity?

- Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions using halogenated precursors. For example, describes a synthesis protocol for a related compound (3-chloro-4,5-dimethoxybenzaldehyde) using ethanol as a solvent and potassium hydroxide as a base under reflux for 24 hours. Adapting this method, researchers can replace methoxy groups with fluorine via fluorination agents like DAST (diethylaminosulfur trifluoride). Purification via recrystallization (e.g., methanol) or column chromatography is critical to achieve >95% purity, as noted in for similar halogenated benzaldehydes .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- FTIR : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and C-F/C-Cl bonds (1000-1300 cm⁻¹).

- NMR : H NMR should show a singlet for the aldehyde proton (~10 ppm). F NMR can distinguish between meta/para fluorine environments (e.g., shifts between -110 to -130 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 176.5 (C₇H₃ClF₂O) with isotopic patterns matching Cl and F. and highlight similar workflows for structural validation .

Advanced Research Questions

Q. How to resolve discrepancies in observed vs. predicted F NMR chemical shifts for this compound?

- Methodological Answer : Computational tools (e.g., DFT calculations using Gaussian or ORCA) can model electronic environments and predict shifts. Compare results with experimental data ( used this approach for quantum chemical studies). If discrepancies persist, consider:

- Solvent effects : Dielectric constants alter shielding.

- Conformational dynamics : Rotamers may split peaks.

- Impurity interference : Trace solvents or byproducts (e.g., notes 95% purity for similar aldehydes). Validate with 2D NMR (e.g., NOESY) to rule out intermolecular interactions .

Q. What strategies optimize the regioselective fluorination of this compound derivatives for functionalization?

- Methodological Answer : Use directing groups (e.g., -CHO) to control fluorine placement. For example:

- Electrophilic fluorination : Employ Selectfluor® in polar aprotic solvents (DMF or acetonitrile) at 0–50°C.

- Metal-mediated fluorination : Pd/Cu catalysts enable C-F bond formation at specific positions (see for analogous trifluoromethylpyridine syntheses). Monitor reaction progress via LC-MS and adjust stoichiometry to minimize over-fluorination .

Q. How to address instability of this compound under prolonged storage?

- Methodological Answer : Degradation often arises from oxidation or moisture. Mitigation strategies include:

- Storage : Under inert gas (Ar/N₂) at -20°C in amber vials.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.

- Purity checks : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like benzoic acid derivatives ( discusses stability challenges for fluorinated aromatics) .

Contradictions in Literature

- Synthesis Yield Variability : reports 24-hour reaction times for similar compounds, while suggests shorter times for fluorinated analogues. Researchers should optimize parameters (temperature, catalyst loading) systematically.

- Purity Standards : lists 95% purity for commercial batches, but emphasizes ≥98% for reliable spectral data. Always cross-validate supplier claims with in-house QC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.